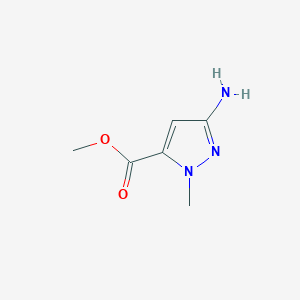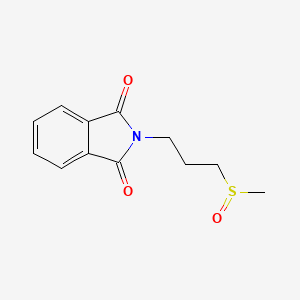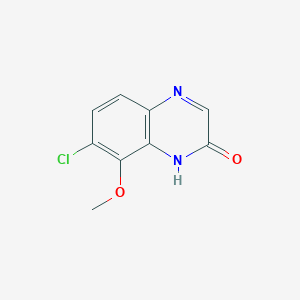
6-Methylisoquinolin-3-ol
Descripción general
Descripción
6-Methylisoquinolin-3-ol is a chemical compound with the molecular formula C10H9NO . It is a derivative of isoquinoline.
Synthesis Analysis
Several methods have been reported for the synthesis of 6-Methylisoquinolin-3-ol, including the reduction of 6-nitroisoquinolin-3-ol, the cyclization of 6-methoxytetrahydroisoquinolin-3-ol, and the Pd-catalyzed intramolecular cyclization of N-(2-iodoethyl)arylamine derivatives .Molecular Structure Analysis
The molecular structure of 6-Methylisoquinolin-3-ol consists of a benzene ring fused with a pyridine ring. The molecule has a methyl group attached to the 6th carbon of the isoquinoline ring and a hydroxyl group attached to the 3rd carbon .Physical And Chemical Properties Analysis
6-Methylisoquinolin-3-ol is a yellowish-brown crystalline solid. It has a molecular weight of 159.18500, a density of 1.18g/cm3, and a boiling point of 517.6ºC at 760 mmHg . It is sparingly soluble in water but soluble in many organic solvents.Aplicaciones Científicas De Investigación
Fluorescence Sensing
One remarkable application involves the use of quinoline-based isomers, closely related to "6-Methylisoquinolin-3-ol," in fluorescence sensing for metal ions. Specifically, certain compounds have been synthesized to detect aluminum (Al^3+) and zinc (Zn^2+) ions through fluorescence chemosensors, showing significant enhancement in emission intensity upon interaction with these metal ions. This application is critical in environmental monitoring and biomedical diagnostics (Hazra et al., 2018).
Enhancement of Alkaloid Biosynthesis
Research has also explored the overexpression of enzymes related to "6-Methylisoquinolin-3-ol" in the biosynthesis pathway of benzylisoquinoline alkaloids, such as morphine and berberine. Overexpression of specific O-methyltransferases in plants has shown to significantly increase the production of these economically important alkaloids, highlighting the potential for improving agricultural yield and medicinal compound synthesis (Inui et al., 2007).
Cancer Diagnosis and Imaging
A study demonstrated the use of a compound structurally similar to "6-Methylisoquinolin-3-ol" in the diagnosis of human cancer cells, tissues, and tumors. This involved analyzing the quantum entanglement dynamics induced by non-linear interaction between a moving nano molecule and a two-mode field, which can be applied in advanced cancer diagnosis techniques (Alireza et al., 2019).
Cytotoxic Evaluation
Another application is in the synthesis and in vitro cytotoxic evaluation of aminoquinones structurally related to marine Isoquinolinequinones. These compounds, including those structurally related to "6-Methylisoquinolin-3-ol," have shown moderate to high potency against various cancer cell lines, suggesting their potential as anticancer agents (Delgado et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
6-methyl-2H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-6-11-10(12)5-9(8)4-7/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCMNLKEJZUTIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=O)NC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498186 | |
| Record name | 6-Methylisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylisoquinolin-3-ol | |
CAS RN |
51463-11-7 | |
| Record name | 6-Methylisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1600652.png)



![2-[Benzyl(methyl)amino]-1-phenylethanone](/img/structure/B1600658.png)





